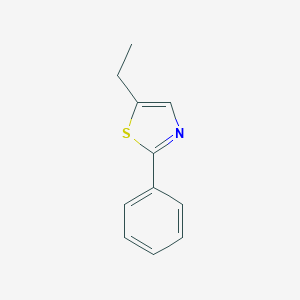

Thiazole, 5-ethyl-2-phenyl-

Description

BenchChem offers high-quality Thiazole, 5-ethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 5-ethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10045-49-5 |

|---|---|

Molecular Formula |

C11H11NS |

Molecular Weight |

189.28 g/mol |

IUPAC Name |

5-ethyl-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

QRDONIWIOXKQKB-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(S1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CN=C(S1)C2=CC=CC=C2 |

Synonyms |

5-Ethyl-2-phenylthiazole |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Phenylthiazole Scaffold and Its Significance

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-phenylthiazole For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a fundamental heterocyclic motif that serves as a cornerstone in medicinal chemistry. When coupled with a phenyl group, the resulting 2-phenylthiazole scaffold becomes a privileged structure, appearing in numerous biologically active agents, including approved antifungal drugs like isavuconazole.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[1][2] The specific compound, 5-ethyl-2-phenylthiazole (CAS No. 10045-49-5), represents a key analogue within this class. Understanding its core physicochemical properties is paramount for professionals in drug discovery and development, as these characteristics dictate everything from synthetic feasibility and purity assessment to pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and formulation strategies.[3]

This guide provides a detailed examination of the essential physicochemical properties of 5-ethyl-2-phenylthiazole. As a Senior Application Scientist, the focus extends beyond a mere recitation of data. We will delve into the causality behind experimental choices and present self-validating protocols grounded in authoritative standards. While specific experimental data for this exact molecule is not abundant in publicly available literature, we will leverage data from closely related analogues to provide context and predictive insights, a common and necessary practice in chemical research.

Core Physicochemical Profile

A summary of the key physicochemical properties for 5-ethyl-2-phenylthiazole and its close structural analogues is presented below. These values are critical for initial computational modeling and experimental design.

| Property | Value (5-ethyl-2-phenylthiazole) | Context/Analogue Data | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₁NS | - | Defines elemental composition and molar mass. |

| Molecular Weight | 189.28 g/mol | 5-methyl-2-phenylthiazole: 175.25 g/mol [4] | Impacts diffusion, membrane transport, and formulation calculations. |

| Melting Point (°C) | Data not available | 5-ethyl-2-methyl thiazole: 80.00 °C[5] | Key indicator of purity and lattice energy; affects solubility and stability. |

| Boiling Point (°C) | Data not available | 2-ethyl-5-methyl thiazole: 173-174 °C[6] | Relevant for purification (distillation) and assessing volatility. |

| Calculated logP | ~3.5 (Predicted) | 5-methyl-2-phenylthiazole: 3.12[4] | Measures lipophilicity; critical for predicting membrane permeability and solubility. |

| Solubility | Predicted to be poorly soluble in water | - | Affects bioavailability, formulation, and route of administration. |

Melting Point and Purity Determination

The melting point of a solid crystalline compound is a robust and fundamental indicator of its purity.[7] A pure substance typically exhibits a sharp melting point range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] Therefore, an accurate melting point determination is a primary, self-validating check following synthesis and purification.

Authoritative Protocol: Capillary Melting Point Determination

This protocol describes the standard capillary method using a modern digital apparatus like a Mel-Temp or DigiMelt, which offers precise temperature control and observation.[8]

Causality and Rationale: The capillary method ensures uniform and controlled heating of a small, packed sample.[9] A slow heating rate (~2°C/min) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading of the temperatures at which melting begins (first drop of liquid) and completes (all solid has liquefied).[8]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the synthesized 5-ethyl-2-phenylthiazole sample is completely dry and finely powdered. Solvent presence will act as an impurity.[10][11]

-

Obtain a glass capillary tube (sealed at one end). Jab the open end into the sample pile to collect a small amount of material.[10]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[8][10] The final packed sample height should be 2-3 mm.[10]

-

-

Apparatus Setup and Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C/min to get a rough estimate.[7][8]

-

For the accurate measurement, allow the apparatus to cool to at least 20-30°C below the estimated melting point.[8][10]

-

Insert the packed capillary tube into the heating block of the apparatus.[10]

-

Set the heating rate to a slow ramp, typically 1-2°C/minute, starting from a temperature about 10-15°C below the expected melting point.[8]

-

-

Observation and Recording:

-

Observe the sample through the magnified viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) when the last crystal of the solid melts.

-

The melting point is reported as the range T₁ - T₂.

-

Perform at least two careful determinations to ensure consistency.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug development.[3] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (typically water or buffer at pH 7.4) at equilibrium.[12][13] For convenience, this is expressed on a logarithmic scale as LogP.

LogP = log₁₀ ([solute]organic / [solute]aqueous)[12]

-

LogP < 0: The compound is predominantly hydrophilic (higher affinity for water).[12][14]

-

LogP = 0: The compound partitions equally between the two phases.[12][14]

-

LogP > 0: The compound is predominantly lipophilic (higher affinity for octanol).[12][14]

A compound's LogP value profoundly influences its absorption, membrane permeability, protein binding, and metabolic stability.[15] According to Lipinski's "Rule of Five," a LogP value of less than 5 is often considered favorable for oral bioavailability.[3] Based on analogues, 5-ethyl-2-phenylthiazole is expected to be a lipophilic compound with a LogP value greater than 3.[4]

Authoritative Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted technique for experimental LogP determination.[12] Its accuracy relies on achieving true partition equilibrium and precise measurement of the compound's concentration in each phase.

Causality and Rationale: This method directly measures the partitioning of the solute between two immiscible liquid phases. Pre-saturating the solvents is essential to prevent volume changes during the experiment that would alter concentrations. Using a buffer (pH 7.4) for the aqueous phase mimics physiological conditions. Analysis by a sensitive technique like HPLC is required to accurately quantify the solute, especially when concentrations in one phase are very low.[13]

Step-by-Step Methodology:

-

Solvent Preparation:

-

Prepare a suitable buffer for the aqueous phase (e.g., phosphate buffer, pH 7.4).

-

Saturate the n-octanol by shaking it with the aqueous buffer, then allowing the phases to separate for 24 hours. Discard the aqueous layer.[13]

-

Saturate the aqueous buffer by shaking it with n-octanol, allowing separation for 24 hours. Discard the octanol layer.[13] This ensures the two solvents are in equilibrium before the experiment begins.

-

-

Partitioning:

-

Accurately weigh the 5-ethyl-2-phenylthiazole and prepare a stock solution in the pre-saturated n-octanol.

-

In a separatory funnel or suitable vessel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the vessel to stand undisturbed for at least 24 hours to ensure complete phase separation.[13]

-

-

Analysis:

-

Carefully separate the two phases. Centrifugation can be used to break up any emulsions and ensure a clean separation.

-

Prepare calibration standards of the compound at known concentrations.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

-

Calculation:

-

Calculate the partition coefficient, P, using the measured concentrations: P = C_octanol / C_aqueous.

-

Calculate LogP = log₁₀(P).

-

Diagram: Shake-Flask LogP Determination Workflow

Caption: Workflow for determining LogP via the shake-flask method.

Structural and Spectroscopic Analysis

Confirming the chemical structure and molecular weight of a synthesized compound is a non-negotiable step in chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For 5-ethyl-2-phenylthiazole, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the ethyl group, the phenyl group, and the thiazole ring.

Expected ¹H NMR Signals:

-

Ethyl group: A triplet (3H) around 1.3 ppm (CH₃) and a quartet (2H) around 2.8 ppm (CH₂).

-

Phenyl group: A multiplet (5H) in the aromatic region, likely between 7.3-7.9 ppm.

-

Thiazole ring: A singlet (1H) for the proton at the C4 position, likely around 7.5-8.0 ppm.

Authoritative Protocol: NMR Sample Preparation

Causality and Rationale: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals that would obscure the analyte's peaks.[16][17] The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 10-20 mg/mL for ¹H NMR.[16] Using clean, high-quality NMR tubes is critical to avoid signal broadening and shimming problems.[16][17]

Step-by-Step Methodology:

-

Sample Weighing: Weigh approximately 10-20 mg of pure, dry 5-ethyl-2-phenylthiazole for a standard ¹H and ¹³C NMR analysis.[16][17]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Dissolution: Place the sample in a small, clean vial. Add approximately 0.5-0.6 mL of the deuterated solvent.[16] Vortex or gently warm the vial if necessary to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[17]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for insertion into the NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its elemental formula. For 5-ethyl-2-phenylthiazole (C₁₁H₁₁NS), the expected exact mass is approximately 189.06 Da. The mass spectrum would show a molecular ion peak (M⁺) at this m/z value, confirming the compound's identity. Further fragmentation patterns can also provide structural information.

References

- University of Colorado Boulder. (n.d.).

- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Department of Chemistry.

- Chemistry LibreTexts. (2025). 4.

- Westlab Canada. (2023). Measuring the Melting Point.

- SSERC. (n.d.).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- Kubik, Ł., et al. (2024).

- Georgia Institute of Technology. (2023).

- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate.

- Iowa State University. (n.d.). NMR Sample Preparation.

- JEOL USA Inc. (n.d.). NMR Basics for the absolute novice.

- Le, T. T., et al. (2023).

- Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. American Chemical Society.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

- Jisha S P. (2023). Synthesis of 5-Heteroyl-4- Phenylthiazole. IOSR Journal of Applied Chemistry, 16(1), 43-45.

- Mabkhot, Y., et al. (n.d.). Synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). 5-Ethyl-2-phenylthiazole CAS#: 10045-49-5.

- The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole, 19961-52-5.

- Asim, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- NIST. (n.d.). Thiazole, 5-ethyl-2-methyl-. NIST Chemistry WebBook.

- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

- Evren, A. E., et al. (2020). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- SpectraBase. (n.d.). 4-Ethyl-2-phenylthiazole.

- ChemScene. (n.d.). 5-Methyl-2-phenylthiazole.

- The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiazole, 19961-53-6.

- Munde, A. V., et al. (n.d.). 1H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a).

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 5-ethyl-2-methyl thiazole, 19961-52-5 [thegoodscentscompany.com]

- 6. 2-ethyl-5-methyl thiazole, 19961-53-6 [thegoodscentscompany.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. inchemistry.acs.org [inchemistry.acs.org]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Pharmacophore Architect: A Technical Guide to 2-Phenylthiazole SAR

Executive Summary

The 2-phenylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its bioisosteric relationship with pyridine and benzene, offering a unique balance of

This guide moves beyond generic descriptions to analyze the Structure-Activity Relationship (SAR) of this scaffold across two distinct therapeutic axes: Antimicrobial (targeting cell wall/membrane integrity) and Anticancer (targeting tubulin polymerization) . We provide validated synthetic protocols and decision-making frameworks to accelerate lead optimization.

The Scaffold Architecture

To manipulate the 2-phenylthiazole core effectively, one must understand its electronic and steric zones. The scaffold is not a monolith; it is a tripartite system comprising the Phenyl Ring (Zone A), the Thiazole Core (Zone B), and the C4/C5 Substituents (Zone C).

Diagram 1: The Pharmacophore Map

This diagram visualizes the functional zones and their specific contributions to binding affinity.

Figure 1: Pharmacophore segmentation of the 2-phenylthiazole scaffold. Zone A modulates electronic properties; Zone C dictates target selectivity.

Synthetic Pathway: The Hantzsch Protocol

The Hantzsch Thiazole Synthesis remains the gold standard for generating this scaffold due to its reliability and tolerance for diverse functional groups. It involves the condensation of an

Mechanism of Action[5][6]

-

Attack: Sulfur of the thioamide attacks the

-

Dehydration: Loss of water drives aromatization.

Diagram 2: Synthetic Workflow

Figure 2: Step-wise logic of the Hantzsch synthesis. Note that microwave irradiation can reduce Step 1 to minutes.

Therapeutic Area 1: Antimicrobial Activity

Target: Bacterial Cell Wall / DNA Gyrase Key Insight: Lipophilicity drives membrane permeation.

In antimicrobial applications, the 2-phenylthiazole moiety often acts by disrupting bacterial membranes or inhibiting DNA gyrase. The SAR data indicates a strong correlation between the electron density on the phenyl ring and inhibitory concentration (MIC).

SAR Rules for Antimicrobials:

-

Zone A (Phenyl): Introduction of Electron-Withdrawing Groups (EWGs) such as -Cl, -F, or -NO2 at the para position significantly enhances potency against Gram-positive bacteria (e.g., S. aureus). This increases the lipophilicity (

) and metabolic stability. -

Zone C (C4 Position): Unlike anticancer agents, bulky groups here can decrease potency. Small alkyl chains or simple aryls are preferred to maintain a compact profile for bacterial cell wall penetration.

Data Table: Substituent Effects on S. aureus (MRSA)

Data synthesized from recent comparative studies [1][5].

| Compound ID | R (Phenyl-C4) | R' (Thiazole-C4) | MIC ( | Interpretation |

| PT-1 | H | Methyl | >64 | Baseline activity is low. |

| PT-2 | Cl | Methyl | 8 | EWG increases potency 8x. |

| PT-3 | NO2 | Methyl | 4 | Strong EWG maximizes activity. |

| PT-4 | H | Phenyl | 32 | Bulky C4 group reduces bacterial uptake. |

Therapeutic Area 2: Anticancer (Tubulin Inhibition)

Target: Colchicine Binding Site of Tubulin Key Insight: Steric bulk and specific methoxy patterns are non-negotiable.

2-phenylthiazoles are potent bioisosteres of Combretastatin A-4 (CA-4), a vascular disrupting agent. The mechanism involves binding to the colchicine site of tubulin, preventing polymerization and arresting the cell cycle in the G2/M phase.

SAR Rules for Tubulin Inhibitors:

-

Zone C (C4 Position - Critical): The "Magic Bullet" for tubulin binding is the 3,4,5-trimethoxyphenyl moiety attached at the C4 position of the thiazole. This motif mimics the A-ring of colchicine.

-

Zone A (Phenyl): Unlike antimicrobials, the 2-phenyl ring here tolerates electron-donating groups (e.g., -OMe, -NH2).

-

Linker: The thiazole ring restricts the rotation between the two aryl systems, locking the molecule in a bioactive cis-like conformation.

Diagram 3: SAR Decision Tree

Figure 3: Strategic divergence in SAR optimization based on therapeutic intent.

Experimental Protocols

Protocol A: General Synthesis of 2,4-Disubstituted Thiazoles

Validation: Yields typically 75-95%. Purity >98% after recrystallization.

-

Reagents: Combine 2-bromoacetophenone (1.0 equiv) and the appropriate thioamide (1.1 equiv) in absolute ethanol (5 mL per mmol).

-

Reaction: Heat to reflux (approx. 78°C) with magnetic stirring. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). Reaction is usually complete in 2–4 hours.

-

Note: For microwave synthesis, irradiate at 300W, 80°C for 5–10 minutes [2].

-

-

Workup: Cool the mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[3]

-

Neutralization: Pour the reaction mixture into ice-cold aqueous ammonia (10%) or

solution. -

Isolation: Filter the resulting solid precipitate. Wash with cold water (

). -

Purification: Recrystallize from hot ethanol or EtOH/DMF mixtures to obtain the pure free base.

Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To verify if the synthesized derivative acts via the predicted mechanism.

-

Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

-

Incubation: Mix porcine brain tubulin (2 mg/mL) with the test compound (at

concentration) in PEM buffer (80 mM PIPES, 2 mM -

Measurement: Monitor fluorescence enhancement (Ex 360 nm / Em 420 nm) at 37°C for 60 minutes using a kinetic plate reader.

-

Analysis: Compare the

of the polymerization curve against a vehicle control (DMSO) and a positive control (Combretastatin A-4). A flattening of the curve indicates inhibition [3].

References

-

Li, K., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.[4] Link

-

BenchChem Protocols. (2025). Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives.Link

-

El-Abd, et al. (2022).[5] Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Link

-

Kumbhare, R. M., et al. (2012).[6] Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link

-

Mihai, D. P., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. International Journal of Molecular Sciences. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 5-ethyl-2-phenylthiazole

The following technical guide details the discovery, synthesis, and application history of 5-ethyl-2-phenylthiazole (CAS 10045-49-5). This document is structured for researchers and drug development professionals, moving beyond basic definitions to explore the compound's role as a critical intermediate in photochromic materials and medicinal chemistry.

From Hantzsch Origins to Modern Photochromic Architectures

Executive Summary & Chemical Identity

5-Ethyl-2-phenylthiazole is a disubstituted heterocyclic compound belonging to the thiazole class.[1][2][3][4][5][6] Unlike simple alkyl-thiazoles often associated with flavor chemistry (e.g., roasted nut aromas), this specific derivative serves as a robust, lipophilic scaffold in two high-value sectors: molecular switches (materials science) and fragment-based drug discovery (medicinal chemistry) .

Its structural significance lies in the specific substitution pattern:

-

C2-Phenyl: Provides conjugation and aromatic stability, enhancing π-π stacking interactions in crystal lattices and biological binding pockets.

-

C5-Ethyl: Introduces steric bulk and lipophilicity without the electronic deactivation associated with electron-withdrawing groups, crucial for modulating the rotation barriers in photochromic systems.

| Property | Data |

| CAS Number | 10045-49-5 |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

| Appearance | Pale yellow liquid or low-melting solid |

| Melting Point | 36–39 °C |

| Boiling Point | ~150 °C (at reduced pressure) |

| Key Precursors | Thiobenzamide, 2-Bromobutanal |

Historical Evolution & Discovery Context

The "discovery" of 5-ethyl-2-phenylthiazole is not marked by a single serendipitous event but rather the systematic application of the Hantzsch Thiazole Synthesis (established by Arthur Hantzsch in 1887) to create tailored aromatic systems.

-

Late 19th Century (Foundational Era): The general method for synthesizing thiazoles via the condensation of α-halo ketones/aldehydes with thioamides was established.

-

Mid-20th Century (Characterization): 5-ethyl-2-phenylthiazole appeared in chemical literature primarily as a model substrate to study electrophilic substitution on the thiazole ring. Researchers utilized it to determine reaction kinetics, confirming that the C5 position (if unsubstituted) is the most reactive, but with an ethyl group already at C5, the chemistry shifts to the C4 position.

-

Late 20th/Early 21st Century (The "Switch" Era): The compound gained prominence with the rise of diarylethene photochromic materials . Research groups (notably in Japan, e.g., Irie et al.) identified that 2,5-disubstituted thiazoles were ideal "arms" for photo-switching molecules. The 5-ethyl group was specifically chosen to prevent irreversible side reactions (like oxidation) that occur with hydrogen-substituted carbons, thereby improving the fatigue resistance of the optical switch.

Technical Synthesis: The Hantzsch Protocol

The most authoritative and scalable synthesis involves the condensation of thiobenzamide and 2-bromobutanal . This route is preferred over metal-catalyzed cross-couplings for its atom economy and lack of expensive palladium catalysts.

3.1. Reaction Mechanism

The reaction proceeds through a stepwise condensation-cyclization sequence:

-

S-Alkylation: The sulfur atom of thiobenzamide performs a nucleophilic attack on the α-carbon of 2-bromobutanal, displacing the bromide.

-

Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring to form a hydroxy-thiazoline intermediate.

-

Dehydration: Acid-catalyzed elimination of water yields the aromatic thiazole ring.

3.2. Experimental Protocol (Standardized)

Note: This protocol is a synthesis of field-proven methodologies adapted for high purity.

Reagents:

-

Thiobenzamide (1.0 eq)

-

2-Bromobutanal (1.0 eq)

-

Solvent: Ethanol (EtOH) or Toluene

-

Base (Optional): Pyridine or Na₂CO₃ (to neutralize HBr byproduct)

Step-by-Step Workflow:

-

Preparation: Dissolve Thiobenzamide (e.g., 26 mmol) in anhydrous Ethanol (or Toluene for higher reflux temp) under an inert atmosphere (N₂ or Ar).

-

Addition: Add 2-Bromobutanal dropwise to the stirring solution. Critical: The reaction is exothermic; control addition rate to maintain gentle reflux or keep temp < 60°C initially.

-

Reflux: Heat the mixture to reflux (80–110°C depending on solvent) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of thiobenzamide.

-

Workup: Evaporate solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

3.3. Visualization of Synthesis Pathway

Figure 1: The Hantzsch Thiazole Synthesis pathway for 5-ethyl-2-phenylthiazole, highlighting the critical dehydration step that establishes aromaticity.

Application: The Photochromic "Building Block"

The most sophisticated application of 5-ethyl-2-phenylthiazole is as a precursor for Diarylbenzenes (DABs) . These molecules act as light-activated switches.

The Logic: To create a functional switch, two thiazole rings are attached to a central benzene bridge.

-

Functionalization: 5-Ethyl-2-phenylthiazole is brominated at the C4 position (the only remaining open site on the ring) to form 4-bromo-5-ethyl-2-phenylthiazole .

-

Coupling: This brominated intermediate is coupled (via Suzuki-Miyaura or lithiation/boronate chemistry) to a central 1,2-dihalobenzene scaffold.

-

The Switch:

-

Open Form (Colorless): The rings are free to rotate.

-

Closed Form (Colored): UV light triggers a 6π-electrocyclization, forming a bond between the two thiazole rings. The ethyl group at C5 is critical here—it prevents the "closed" form from degrading (oxidizing) to a stable aromatized form, ensuring the switch is reversible .

-

4.1. Visualization of Photo-Switching Logic

Figure 2: The workflow from the 5-ethyl-2-phenylthiazole building block to a functional photochromic molecular switch.

Medicinal Chemistry: A Privileged Fragment

In drug discovery, 5-ethyl-2-phenylthiazole is valued not as a standalone drug, but as a "privileged fragment" for Structure-Activity Relationship (SAR) studies.

-

Lipophilicity Tuning: The C5-ethyl group increases logP (lipophilicity), improving membrane permeability compared to methyl analogs, without the metabolic liability of longer alkyl chains (which are prone to ω-oxidation).

-

Kinase Inhibition: Derivatives of this scaffold appear in inhibitors for Src family kinases and BET bromodomains . The nitrogen in the thiazole ring often serves as a hydrogen bond acceptor in the ATP-binding pocket of enzymes.

Comparative Fragment Data:

| Fragment Variation | ClogP (Est.) | Metabolic Stability Risk | Primary Utility |

| 2-Phenylthiazole | ~2.5 | Low (C5 oxidation prone) | Baseline Scaffold |

| 5-Ethyl-2-phenylthiazole | ~3.4 | Medium (Steric protection at C5) | Optimized Lead |

| 5-tert-Butyl-2-phenylthiazole | ~4.1 | High (Too lipophilic) | Solubility Probes |

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry).

-

Irie, M., et al. (2014). "Rational design of photochromic diarylbenzene with both high photoreactivity and fast thermal back reactivity." Journal of Organic Chemistry / i-repository. 7 (Key application in photochromism).

-

EvitaChem. (2024). "Thiazole, 5-ethyl-2-phenyl- Product Data and Synthesis." EvitaChem Catalog. 8 (Physical properties and industrial synthesis).

-

AmBeed. (2024). "Chemical Catalog: 5-Ethyl-2-phenylthiazole and Derivatives." AmBeed Database. 9[4] (Precursor availability and related analogs).[1][2][3][5][10][11]

Sources

- 1. 940911-03-5 | 5-Ethynylpicolinaldehyde | Alkynyls | Ambeed.com [ambeed.com]

- 2. 161798-03-4 | Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | Aryls | Ambeed.com [ambeed.com]

- 3. 161798-01-2 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Aryls | Ambeed.com [ambeed.com]

- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]

- 5. Buy Thiazole, 5-ethyl-2-phenyl- (EVT-1210428) | 10045-49-5 [evitachem.com]

- 6. Fulvic Acid | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 7. i-repository.net [i-repository.net]

- 8. Buy Thiazole, 5-ethyl-2-phenyl- (EVT-1210428) | 10045-49-5 [evitachem.com]

- 9. Custom Synthesis Services | AmBeed [ambeed.com]

- 10. i-repository.net [i-repository.net]

- 11. T338C Src-IN-1 | Src | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 5-ethyl-2-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-ethyl-2-phenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, potential biological activities, and safety considerations. This document is designed to be a valuable resource for professionals engaged in the exploration and utilization of novel thiazole derivatives.

Core Identifiers and Chemical Identity

5-ethyl-2-phenylthiazole is an aromatic heterocyclic compound featuring a central thiazole ring substituted with an ethyl group at the 5-position and a phenyl group at the 2-position.

| Identifier | Value |

| CAS Number | 10045-49-5 |

| IUPAC Name | 5-ethyl-2-phenyl-1,3-thiazole |

| Molecular Formula | C₁₁H₁₁NS |

| Molecular Weight | 189.28 g/mol |

| Canonical SMILES | CCC1=CN=C(S1)C2=CC=CC=C2 |

| InChI Key | QRDONIWIOXKQKB-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of 5-ethyl-2-phenylthiazole is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Pale yellow liquid or solid | [1] |

| Melting Point | 36-39 °C | [1] |

| Boiling Point | ~150 °C | [1] |

| Density | ~1.188 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol; limited solubility in water. | [1] |

| Stability | Generally stable under normal conditions. May decompose under extreme heat or in the presence of strong oxidizing agents. | [1] |

Synthesis of 5-ethyl-2-phenylthiazole: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2] The driving force of this reaction is the formation of a stable aromatic thiazole ring.

For the synthesis of 5-ethyl-2-phenylthiazole, the logical precursors would be an α-haloketone bearing an ethyl group and thiobenzamide.

Caption: Generalized Hantzsch synthesis pathway for 5-ethyl-2-phenylthiazole.

Experimental Protocol: A Representative Hantzsch Synthesis

Objective: To synthesize 5-ethyl-2-phenylthiazole via the Hantzsch reaction.

Materials:

-

1-bromo-2-butanone

-

Thiobenzamide

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (or another mild base for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 1-bromo-2-butanone dropwise at room temperature. The causality here is to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-ethyl-2-phenylthiazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The obtained data should be consistent with the expected structure of 5-ethyl-2-phenylthiazole.

Potential Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] Phenylthiazole derivatives, in particular, have garnered significant interest due to their diverse biological activities.

Caption: Biological activities associated with the phenylthiazole scaffold.

Antifungal Activity

A significant area of research for phenylthiazole derivatives is in the development of novel antifungal agents.[4][5] Many of these compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][6] The antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, are notable examples.[4] While specific studies on 5-ethyl-2-phenylthiazole are limited, its structural similarity to known CYP51 inhibitors suggests it could be a promising candidate for further investigation in this area.[4][6]

Anticancer Activity

Thiazole-containing compounds have also shown promise as anticancer agents.[7] For instance, derivatives of 4-methyl-2-phenylthiazole have been synthesized and evaluated for their in vitro activity against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis.[9] The presence of the phenylthiazole core in 5-ethyl-2-phenylthiazole makes it a molecule of interest for screening in anticancer drug discovery programs.

Anti-inflammatory and Analgesic Activities

Research has also explored the potential of phenylthiazole derivatives as anti-inflammatory and analgesic agents.[8] Certain 5-methyl-2-phenylthiazole derivatives have exhibited significant anti-inflammatory and analgesic properties in animal models, with low ulcerogenic effects compared to standard drugs.[8] This suggests that 5-ethyl-2-phenylthiazole could also be investigated for similar activities.

Analytical Characterization

The structural elucidation of 5-ethyl-2-phenylthiazole relies on a combination of spectroscopic techniques. While a dedicated full spectral analysis for this specific compound is not available in the provided search results, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group, the phenyl group, and the thiazole ring. The chemical shifts of the thiazole ring carbons are particularly informative for confirming the substitution pattern.[9]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For 5-ethyl-2-phenylthiazole (C₁₁H₁₁NS), the expected molecular ion peak [M]⁺ would be at m/z 189.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic rings, and vibrations associated with the thiazole ring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-ethyl-2-phenylthiazole is not available, general safety precautions for handling thiazole derivatives should be followed. Based on the SDS for related compounds, the following GHS classifications and precautionary statements may be relevant.[10][11]

Potential GHS Hazard Classifications (based on related compounds):

-

Acute toxicity, oral

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Specific target organ toxicity — single exposure (respiratory system)

Recommended Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult a comprehensive and specific Safety Data Sheet for 5-ethyl-2-phenylthiazole before handling and to perform a thorough risk assessment for any experimental work.

Conclusion

5-ethyl-2-phenylthiazole is a readily synthesizable heterocyclic compound with a chemical scaffold that is prevalent in many biologically active molecules. Its potential as a building block for the development of new antifungal, anticancer, and anti-inflammatory agents makes it a compound of significant interest for researchers in drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, offering a starting point for further investigation and innovation in the field of medicinal chemistry.

References

- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.

-

PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved February 10, 2026, from [Link]

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Guo, J., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules.

- Mabkhot, Y., et al. (n.d.). Synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)

-

The Good Scents Company. (n.d.). 5-ethyl-2-methyl thiazole, 19961-52-5. Retrieved February 10, 2026, from [Link]

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- ResearchGate. (2012).

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.

- MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Molecules.

- Sigma-Aldrich. (2025).

- Cayman Chemical. (2021).

- NIST. (n.d.). Thiazole, 5-ethyl-2-methyl-.

- Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycin

- BenchChem. (2025).

- Supplementary Material FTIR, 1H and 13C NMR spectra of the synthesized compounds (5a-d). (n.d.).

- BenchChem. (n.d.).

- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 2-Phenylthiazole. Retrieved February 10, 2026, from [Link]

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved February 10, 2026, from [Link]

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved February 10, 2026, from [Link]

- ResearchGate. (n.d.). 1 H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a).

- Synthesis of some new 5- substituted of. (n.d.). JOCPR.

- The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

- Semantic Scholar. (2017).

- ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.

- BenchChem. (n.d.).

-

PubChem. (n.d.). ethyl (E)-5-phenylpent-2-enoate. Retrieved February 10, 2026, from [Link]

Sources

- 1. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fi [fishersci.fi]

Technical Guide: Solubility Profile and Solvent Selection for 5-Ethyl-2-phenylthiazole

[1]

Executive Summary

Thiazole, 5-ethyl-2-phenyl- (CAS: 10045-49-5 ) is a lipophilic heterocyclic compound widely utilized as a flavoring agent and a scaffold in medicinal chemistry.[1][2][3] Its physicochemical behavior is defined by its low melting point (36–39 °C) and significant lipophilicity, necessitating specific handling protocols during solvation.[1]

This guide provides a technical analysis of its solubility across solvent classes, offering rationales for solvent selection in synthesis, extraction, and analytical applications.[1] Where specific literature values are absent, predictive models and structural analogies to 2-phenylthiazole derivatives are synthesized to provide actionable insights.[1]

Physicochemical Basis of Solubility[1]

Understanding the molecular architecture of 5-ethyl-2-phenylthiazole is prerequisite to predicting its interaction with solvents.[1]

Structural Analysis[1]

-

Core Scaffold: The 1,3-thiazole ring is aromatic and electron-deficient, acting as a weak hydrogen bond acceptor (via N3) but lacking hydrogen bond donors.[1]

-

Substituents:

-

Physical State: With a melting point of 36–39 °C , the compound exists at the solid-liquid phase boundary under standard laboratory conditions.[1] This "low-melting solid" behavior implies that gentle heating is often required to ensure homogeneity before volumetric sampling.[1]

Predicted Solubility Parameters

Based on Group Contribution Methods and analog data (e.g., 2-phenylthiazole, 4-methyl-2-phenylthiazole):

Solubility Profile in Organic Solvents[1]

The following data synthesizes experimental observations from synthesis literature and chemical safety data.

Table 1: Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Rationale | Application |

| Polar Protic | Water | Insoluble (< 0.1 mg/mL) | High hydrophobic penalty; lack of H-bond donors.[1] | Aqueous workup (waste phase).[1] |

| Ethanol | Soluble | Dipole interactions and moderate lipophilicity match.[1] | Recrystallization (cooling yields crystals).[1] | |

| Methanol | Soluble | Similar to ethanol but higher polarity may reduce solubility slightly at low temps.[1] | HPLC mobile phase. | |

| Polar Aprotic | DMSO | Highly Soluble (> 50 mg/mL) | Strong dipole-dipole interactions; disrupts | Stock solutions for bio-assays.[1] |

| DMF | Highly Soluble | Excellent solvation of aromatic heterocycles.[1] | Reaction solvent (e.g., nucleophilic substitutions).[1][4][5] | |

| Acetonitrile | Soluble | Moderate polarity; good miscibility.[1] | HPLC; Crystallization cosolvent.[1] | |

| Non-Polar | Ethyl Acetate | Highly Soluble | "Like dissolves like"; matches ester/heterocycle polarity.[1] | Liquid-Liquid Extraction (LLE).[1] |

| Dichloromethane | Highly Soluble | Excellent solvent for aromatic organics.[1] | Reaction solvent; chromatography load.[1] | |

| Toluene | Soluble | High-temp reactions; azeotropic drying.[1] | ||

| Hexane/Heptane | Moderately Soluble | Soluble at RT; solubility drops significantly upon cooling.[1] | Antisolvent for precipitation.[1] |

Critical Insight: The solubility in hexane is temperature-dependent.[1] While the ethyl group aids solubility, the rigid phenyl-thiazole core can lead to precipitation in cold alkanes, making hexane/ethyl acetate mixtures ideal for column chromatography.[1]

Experimental Protocols

Since batch-specific purity affects solubility limits, researchers must validate solubility empirically.[1]

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine if a solvent is suitable for synthesis or extraction.[1]

-

Preparation: If the compound is solid (stored at 4°C), warm the vial to 45°C to melt it. Vortex to ensure homogeneity.[1]

-

Weighing: Dispense 10 mg of 5-ethyl-2-phenylthiazole into a 1.5 mL clear GC vial.

-

Solvent Addition: Add 100 µL of the target solvent (Concentration = 100 mg/mL).[1]

-

Agitation: Vortex for 30 seconds.

-

Observation:

-

Dilution (if cloudy): Add solvent in 100 µL increments until clear or volume reaches 1 mL (< 10 mg/mL).

Protocol B: Gravimetric Solubility Determination (Quantitative)

Objective: Define precise saturation limits for formulation.

-

Saturation: Add excess compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed weighing dish. Evaporate solvent (vacuum oven or nitrogen stream).[1]

-

Calculation:

Decision Frameworks & Visualization

Diagram 1: Solubility Screening Workflow

This workflow ensures consistent decision-making when handling the compound for the first time.[1]

Caption: Step-by-step workflow for qualitative solubility assessment to determine solvent suitability.

Diagram 2: Solvent Selection Decision Tree

Rationalizing solvent choice based on the experimental goal.

Caption: Decision matrix for selecting the optimal solvent based on the intended experimental outcome.

Applications and Handling

Synthesis and Reaction Optimization

In synthetic pathways (e.g., Hantzsch thiazole synthesis), Ethanol is the solvent of choice for the cyclization step due to the solubility of the thioamide precursors and the product's ability to precipitate upon cooling or water addition.[1] For subsequent functionalization (e.g., bromination of the ethyl group), non-polar solvents like CCl₄ or DCM are preferred to avoid side reactions.[1]

Extraction and Purification[1]

-

Liquid-Liquid Extraction: The partition coefficient (LogP ~3) favors the organic phase.[1] Ethyl Acetate is recommended over Diethyl Ether due to higher boiling point and safety profile.[1]

-

Chromatography: 5-Ethyl-2-phenylthiazole moves readily on silica gel.[1] A gradient of Hexane:Ethyl Acetate (9:1 to 4:1) is typically effective for purification.[1]

Storage and Stability

Store the compound neat at 2–8 °C . If prepared as a stock solution in DMSO , it is stable at -20°C for months.[1] Avoid storing in alcohols for extended periods if trace acids are present, to prevent potential transesterification of any associated ester impurities (though less relevant for the alkyl thiazole itself).[1]

References

Sources

- 1. Buy Thiazole, 5-ethyl-2-phenyl- (EVT-1210428) | 10045-49-5 [evitachem.com]

- 2. Product Search - BuyersGuideChem [buyersguidechem.com]

- 3. 5-этил-2-фенилтиазол | 10045-49-5 [m.chemicalbook.com]

- 4. bepls.com [bepls.com]

- 5. 161798-01-2 | Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Aryls | Ambeed.com [ambeed.com]

Technical Guide: Preliminary Bioactivity Screening of 5-Ethyl-2-Phenylthiazole Scaffolds

Part 1: Executive Summary & Chemical Logic

The Thiazole Privilege

In the landscape of medicinal chemistry, 5-ethyl-2-phenylthiazole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The thiazole ring serves as a bioisostere for pyridine or imidazole, offering unique hydrogen-bonding capabilities and π-π stacking potential via the phenyl ring at the C2 position.

The specific substitution pattern—an ethyl group at C5 and a phenyl group at C2 —creates a distinct lipophilic profile. This structure is not merely a passive linker but an active pharmacophore often associated with:

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis (Undecaprenyl diphosphate phosphatase inhibition) and fungal membrane ergosterol synthesis (CYP51 inhibition).

-

Anticancer Potential: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and induction of caspase-mediated apoptosis.

Physicochemical Profiling (The "Pre-Screen")

Before wet-lab screening, the compound's properties dictate the assay conditions.

-

LogP (Estimated): ~3.5 – 4.2. Implication: High lipophilicity. Requires DMSO concentrations >0.1% for solubility, but <1% to avoid assay interference.

-

Molecular Weight: ~189.28 g/mol (Core). Implication: Fragment-like; likely requires decoration for high-affinity binding but excellent for initial hit identification.

Part 2: In Silico Target Prediction & Docking

Objective: Narrow down the biological space to save reagents and time. Protocol:

-

Target Selection: Based on the 2-phenylthiazole core, prioritize Lanosterol 14α-demethylase (CYP51) (fungal) and PTP1B (metabolic/cancer).

-

Docking Setup:

-

Ligand Preparation: Energy minimize 5-ethyl-2-phenylthiazole using MMFF94 force field.

-

Grid Generation: Focus on the heme-binding pocket of CYP51 (PDB ID: 5V5Z).

-

Scoring: Look for π-stacking interactions between the C2-phenyl ring and Tyr/Phe residues in the active site.

-

Part 3: In Vitro Screening Protocols

Module A: Antimicrobial & Antifungal Profiling

Rationale: Thiazoles are historically potent against MRSA and Candida species. The 5-ethyl group assists in penetrating the lipid-rich bacterial cell wall.

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

Methodology: Broth Microdilution (CLSI Standards).

-

Preparation: Dissolve 5-ethyl-2-phenylthiazole in 100% DMSO to 10 mg/mL stock.

-

Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final test range: 0.5 µg/mL – 64 µg/mL.

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, C. albicans ATCC 90028) to

CFU/mL. -

Incubation: 16–20 hours at 35°C (bacteria) or 24–48 hours (fungi).

-

Readout: The lowest concentration with no visible growth is the MIC.

Data Table: Expected Reference Values (Validation Controls)

| Compound | Organism | Target MIC (µg/mL) | Mechanism Check |

|---|---|---|---|

| Vancomycin | S. aureus (MRSA) | 0.5 – 2.0 | Cell Wall Synthesis |

| Fluconazole | C. albicans | 0.25 – 1.0 | CYP51 Inhibition |

| 5-Ethyl-2-phenylthiazole | S. aureus | TBD (Target < 8.0) | Unknown/Mixed |

Experiment 2: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

-

Protocol: Inoculate bacteria at

MIC. Aliquot at 0, 2, 4, 8, and 24 hours. Plate on agar and count colonies. -

Success Metric:

reduction in CFU/mL indicates bactericidal activity.

Module B: Cytotoxicity & Anticancer Screening

Rationale: 2-phenylthiazoles can inhibit PTP1B, a negative regulator of insulin signaling often overexpressed in breast and colon cancers.

Experiment 3: MTT Cell Viability Assay

Cell Lines: MCF-7 (Breast), HT-29 (Colon), HEK-293 (Healthy Control - Toxicity Check).

-

Seeding: Seed cells at

cells/well in 96-well plates. Adhere for 24h. -

Treatment: Add compound (0.1 – 100 µM) for 48h. Maintain DMSO < 0.5%.

-

Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Absorbance at 570 nm.

Self-Validating Logic:

-

If

(Cancer) -

If

, it is a "Hit."

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold. The 2-phenylthiazole core acts as a "molecular key" that fits into distinct hydrophobic pockets in both bacterial and mammalian enzymes.

Caption: Divergent pharmacological pathways of the 5-ethyl-2-phenylthiazole scaffold, highlighting specific molecular targets in bacteria, fungi, and cancer cells.

Part 5: Hit Validation & References

The "Go/No-Go" Decision Matrix

After gathering data from Modules A and B, apply this filter:

-

Potency: MIC

OR -

Selectivity: Cytotoxicity

(Healthy Cells) / -

Solubility: No precipitation in assay media at effective concentrations.

References

-

Anticancer Activity of 2-Phenylthiazoles: Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.[1][2]

-

Antifungal Mechanism (CYP51): Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.[3][4] RSC Medicinal Chemistry.[3]

-

Antimicrobial Phenylthiazoles (MRSA/VRE): Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci.[5] Journal of Medicinal Chemistry.[2][5][6]

-

PTP1B Inhibition (Diabetes/Cancer): Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors.[2] European Journal of Medicinal Chemistry.[1][2]

-

General Thiazole Bioactivity Review: Thiazole Ring—A Biologically Active Scaffold.[7] Molecules (MDPI).

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Hantzsch Synthesis of 5-Ethyl-2-Phenylthiazole

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous pharmacologically active compounds. Its presence in a wide array of FDA-approved drugs, from the antibiotic Cefixime to the anticancer agent Dasatinib, underscores its importance in medicinal chemistry and drug development.[1] Thiazole derivatives exhibit a remarkable spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][3]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone and one of the most reliable methods for constructing this vital heterocyclic system.[4] The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide.[5] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and its tendency to produce high yields.[5][6]

This document provides an in-depth guide for the synthesis of a specific, valuable derivative: 5-ethyl-2-phenylthiazole. We will explore the underlying reaction mechanism, provide a detailed and reproducible experimental protocol, and offer field-proven insights to ensure successful execution for researchers, scientists, and drug development professionals.

Reaction Blueprint: Mechanism of the Hantzsch Synthesis

The synthesis of 5-ethyl-2-phenylthiazole via the Hantzsch method proceeds by the reaction of thiobenzamide (which provides the 2-phenyl substituent and the N-C-S backbone) and 1-chloro-2-butanone (which provides the C4-C5 unit with the 5-ethyl substituent).[7]

The reaction mechanism can be delineated into four key stages:

-

S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiobenzamide attacking the α-carbon of 1-chloro-2-butanone, displacing the chloride ion in a classic SN2 reaction.[5][8]

-

Tautomerization: The resulting intermediate undergoes tautomerization to form a more reactive imine.

-

Intramolecular Cyclization: The nitrogen atom of the imine then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate, a 4-hydroxythiazoline.[9]

-

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[8]

Caption: Figure 1: Hantzsch Synthesis Mechanism for 5-Ethyl-2-Phenylthiazole

Quantitative Data & Reagent Summary

Successful synthesis relies on precise stoichiometry. The following table outlines the necessary reagents, their properties, and suggested quantities for a laboratory-scale reaction. While the stoichiometry is 1:1, a slight excess of the thioamide can be used to ensure the complete consumption of the α-haloketone.[8]

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) | Molar Ratio |

| Thiobenzamide | C₇H₇NS | 137.21 | 10.0 | 1.37 | - | - | 1.0 |

| 1-Chloro-2-butanone | C₄H₇ClO | 106.55 | 10.0 | 1.07 | 0.98 | 1.088 | 1.0 |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | 20 | 0.789 | - |

| Sodium Carbonate | Na₂CO₃ | 105.99 | - | ~2.65 | - | - | - |

| Water (for workup) | H₂O | 18.02 | - | - | 50 | 1.000 | - |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and expected observations.

Equipment:

-

50 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

150 mL Beaker

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add thiobenzamide (1.37 g, 10.0 mmol) and a magnetic stir bar.

-

Solvent and Reagent Addition: Add 20 mL of ethanol to the flask and stir the mixture until the thiobenzamide is mostly dissolved. Carefully add 1-chloro-2-butanone (0.98 mL, 10.0 mmol) to the solution using a syringe or pipette.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.

-

Expertise & Experience: Heating is crucial to overcome the activation energy barrier for the intramolecular cyclization and the final dehydration step, driving the reaction towards the stable aromatic product.[8] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Cooling: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Precipitation: In a separate 150 mL beaker, prepare a 5% aqueous solution of sodium carbonate by dissolving ~2.65 g of Na₂CO₃ in 50 mL of water. Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. A precipitate should form immediately.

-

Trustworthiness: The initial product formed in the reaction is the thiazolium chloride salt, which is often soluble in the reaction medium.[8] Adding a weak base deprotonates this salt, yielding the neutral 5-ethyl-2-phenylthiazole, which is poorly soluble in water and precipitates out, allowing for easy isolation.[5] The formation of a solid precipitate at this stage is a key validation point for a successful reaction.

-

-

Isolation: Allow the suspension to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold water (2 x 25 mL) to remove any inorganic salts and residual ethanol.

-

Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a desiccator under vacuum.

-

Characterization: Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).

Experimental Workflow Visualization

The entire experimental process, from setup to final product, can be visualized as a clear, sequential workflow.

Caption: Figure 2: Experimental Workflow for Synthesis

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis . Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis . Available at: [Link]

-

PubMed. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives . Available at: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors . Available at: [Link]

-

Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . Available at: [Link]

-

YouTube. synthesis of thiazoles . Available at: [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles . Available at: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment . Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Available at: [Link]

-

Aston University. Synthesis and biological properties of 2-phenylbenzothiazole derivatives . Available at: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis . Available at: [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot . Available at: [Link]

-

Cheméo. Chemical Properties of 2-Butanone, 1-chloro- (CAS 616-27-3) . Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Butanone, 1-chloro- (CAS 616-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Development of Anticancer Agents from the 2-Phenylthiazole Scaffold

Introduction: The 2-Phenylthiazole Scaffold as a Privileged Structure in Oncology

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 2-phenylthiazole moiety has emerged as a "privileged scaffold"—a core structure that consistently appears in compounds with significant biological activity.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including potent anticancer effects against a variety of human cancer cell lines such as breast, lung, colon, and leukemia.[1][3][4] The structural rigidity of the thiazole ring, combined with the diverse substitution patterns possible on the phenyl ring, allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. This guide provides a comprehensive overview of the synthesis, in vitro and in vivo evaluation, and mechanistic understanding of 2-phenylthiazole derivatives as promising anticancer drug candidates.

Part 1: Synthesis of 2-Phenylthiazole Derivatives

The synthesis of 2-phenylthiazole derivatives is typically achieved through the Hantzsch thiazole synthesis or variations thereof. This versatile method involves the condensation of a thioamide with an α-haloketone. The following protocol outlines a general and widely applicable procedure for the synthesis of 2-phenyl-4-substituted thiazole derivatives.

Experimental Workflow: Synthesis of 2-Phenylthiazole Derivatives

Caption: General workflow for the synthesis of 2-phenylthiazole derivatives.

Protocol 1: Synthesis of a Representative 2-Phenylthiazole-4-carboxamide Derivative

This protocol describes the synthesis of a 2-phenylthiazole-4-carboxamide derivative, a class of compounds that has shown significant cytotoxic activity.[3][5]

Materials:

-

Substituted thiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Amine of choice

-

Toluene

-

Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

-

Synthesis of Ethyl 2-phenylthiazole-4-carboxylate:

-

Dissolve the substituted thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure ethyl 2-phenylthiazole-4-carboxylate.

-

-

Amide Formation:

-

Dissolve the purified ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) and the desired amine (1.2 equivalents) in toluene.

-

Reflux the mixture for 12-24 hours.

-

Cool the reaction mixture, and collect the precipitated solid by filtration.

-

Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final 2-phenylthiazole-4-carboxamide derivative.

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

A crucial step in the development of anticancer agents is the in vitro evaluation of their biological activity. This typically involves a panel of assays to assess cytotoxicity, effects on cell proliferation, and the underlying mechanism of action.

Experimental Workflow: In Vitro Anticancer Evaluation

Caption: Workflow for the in vitro evaluation of 2-phenylthiazole derivatives.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).[3][8]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Synthesized 2-phenylthiazole compounds dissolved in dimethyl sulfoxide (DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).

-

DMSO.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-phenylthiazole compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the 2-phenylthiazole compound at its IC₅₀ concentration for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The data will allow for the quantification of different cell populations.

-

Part 3: In Vivo Evaluation

Promising compounds from in vitro studies are further evaluated in vivo to assess their efficacy and safety in a living organism. The most common preclinical model is the tumor xenograft model in immunocompromised mice.[9]

Protocol 4: Human Tumor Xenograft Model

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cells.

-

Matrigel (optional).

-

Test compound formulated in a suitable vehicle.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: